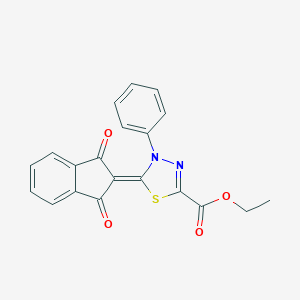![molecular formula C28H18ClN3O2S3 B283143 7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283143.png)
7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, commonly known as BCT-24506, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of spirocyclic triazoles, which have shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of BCT-24506 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, BCT-24506 has been found to inhibit the activity of topoisomerase II and induce the expression of p53, leading to cell cycle arrest and apoptosis. In Alzheimer's disease, BCT-24506 has been shown to inhibit the activity of beta-secretase and reduce the production of amyloid-beta plaques. In Parkinson's disease, BCT-24506 has been found to activate the Nrf2/ARE pathway and increase the expression of antioxidant enzymes, leading to the protection of dopaminergic neurons from oxidative stress.
Biochemical and Physiological Effects:
BCT-24506 has been found to have various biochemical and physiological effects in different scientific research applications. In cancer research, BCT-24506 has been shown to induce apoptosis, disrupt the cell cycle, and inhibit angiogenesis. In Alzheimer's disease research, BCT-24506 has been found to reduce the production of amyloid-beta plaques, improve cognitive function, and reduce neuroinflammation. In Parkinson's disease research, BCT-24506 has been shown to protect dopaminergic neurons from oxidative stress, improve motor function, and reduce neuroinflammation.
実験室実験の利点と制限
BCT-24506 has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity, which allows for the use of lower concentrations in experiments. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments. Another limitation is its high cost and complexity of synthesis, which can make it difficult to obtain and use in large quantities.
将来の方向性
There are several future directions for the study of BCT-24506. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, BCT-24506 can be studied for its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Furthermore, the synthesis of BCT-24506 can be optimized to increase its yield and purity, and new analogs can be developed to improve its bioavailability and potency.
合成法
The synthesis of BCT-24506 involves the reaction of 4-chlorobenzaldehyde, thiophene-2-carboxylic acid, and 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylic acid with the appropriate reagents and solvents. The reaction proceeds through several steps, including condensation, cyclization, and spiroannulation, to form the final product. The yield of the synthesis process is around 50%, and the purity of the compound can be increased through recrystallization.
科学的研究の応用
BCT-24506 has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects in cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, BCT-24506 has been found to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In Alzheimer's disease research, BCT-24506 has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease research, BCT-24506 has been found to protect dopaminergic neurons from oxidative stress and improve motor function.
特性
分子式 |
C28H18ClN3O2S3 |
|---|---|
分子量 |
560.1 g/mol |
IUPAC名 |
(7Z)-7-benzylidene-4-(4-chlorophenyl)-9-phenyl-2-(thiophene-2-carbonyl)-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C28H18ClN3O2S3/c29-20-13-15-22(16-14-20)32-28(37-26(30-32)25(33)23-12-7-17-35-23)31(21-10-5-2-6-11-21)27(34)24(36-28)18-19-8-3-1-4-9-19/h1-18H/b24-18- |
InChIキー |
RHQPFAKFDYEGIZ-MOHJPFBDSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283061.png)
![3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283063.png)
![3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283064.png)
![3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283065.png)
![3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283066.png)
![3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283067.png)

![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283070.png)
![3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283072.png)
![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)
![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)